2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride
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Overview
Description
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is a labeled intermediate used in the preparation of biphosphonate drugs, which are commonly used in the prevention and treatment of osteoporosis . This compound is characterized by its molecular formula C9H17D3ClNO2 and a molecular weight of 212.73 . It is a stable isotope-labeled compound, often used in pharmaceutical research and development.
Preparation Methods
The preparation of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves a multi-step synthetic route. The process begins with the Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This intermediate then reacts with formic acid and formaldehyde to yield 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride . This method is advantageous due to its high yield, simple operation, and suitability for large-scale industrial production.
Chemical Reactions Analysis
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.
Biology: It serves as a reference standard in various biological assays.
Industry: The compound is used in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves its role as an intermediate in the synthesis of biphosphonate drugs. These drugs inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function and survival.
Comparison with Similar Compounds
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
N-Methyl-N-pentyl-β-alanine-d3 Hydrochloride: Another labeled intermediate used in similar applications.
Ibanic Acid-d3 Hydrochloride: Used in the synthesis of biphosphonate drugs.
3-[pentyl (trideuteriomethyl)amino]propanoic acid: Another variant with similar applications.
These compounds share similar structures and applications but differ in their specific labeling and synthesis routes.
Properties
Molecular Formula |
C9H20ClNO2 |
---|---|
Molecular Weight |
212.73 g/mol |
IUPAC Name |
2,2,3-trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H/i6D2,8D; |
InChI Key |
YDWXRULMHQZBEX-HCKLDNLHSA-N |
Isomeric SMILES |
[2H]C(C([2H])([2H])C(=O)O)N(C)CCCCC.Cl |
Canonical SMILES |
CCCCCN(C)CCC(=O)O.Cl |
Origin of Product |
United States |
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